2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonamide backbone: This involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Introduction of the morpholino group: The sulfonamide intermediate is then reacted with 2-phenylmorpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the morpholino group.
Oxidation step: The final step involves the oxidation of the intermediate to introduce the oxo group, typically using an oxidizing agent like PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to modify the oxo group.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (potassium permanganate)
Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination
Major Products
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
2-methoxy-5-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its complex structure, which combines a sulfonamide backbone with a morpholino group and an oxo group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-8-9-17(26-2)19(12-15)28(24,25)21-13-20(23)22-10-11-27-18(14-22)16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASTFNBPVECBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.